4'-Fluoro-4-iodobutyrophenone CAS 40862-32-6 properties
4'-Fluoro-4-iodobutyrophenone CAS 40862-32-6 properties
An In-depth Technical Guide to 4'-Fluoro-4-iodobutyrophenone (CAS 40862-32-6): Properties, Synthesis, and Applications as a Key Precursor
Introduction
4'-Fluoro-4-iodobutyrophenone, registered under CAS number 40862-32-6, is a halogenated aromatic ketone of significant interest in medicinal chemistry and radiopharmaceutical development.[1] Its structure, featuring a fluorinated phenyl ring and an iodinated alkyl chain, makes it a highly versatile synthetic intermediate. The presence of two distinct halogen atoms offers orthogonal reactivity, while the butyrophenone core is a well-established pharmacophore found in numerous centrally active agents.
This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of 4'-Fluoro-4-iodobutyrophenone. We will delve into its fundamental physicochemical properties, detail a robust synthetic pathway and purification protocol, and explore its primary application as a precursor for the synthesis of Positron Emission Tomography (PET) imaging agents. The insights herein are grounded in established chemical principles, providing not just procedural steps but also the causal reasoning essential for successful application and troubleshooting in a laboratory setting.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use. These parameters govern everything from reaction kinetics and solvent selection to storage and handling.
Physicochemical Properties
The key properties of 4'-Fluoro-4-iodobutyrophenone are summarized in the table below. The high density and boiling point are characteristic of an aromatic compound with significant halogenation.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 40862-32-6 | [1] |
| Molecular Formula | C₁₀H₁₀FIO | [1][2] |
| Molecular Weight | 292.09 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)-4-iodobutan-1-one | [1] |
| Appearance | Data not widely published; expected to be a liquid or low-melting solid | |
| Density | 1.65 g/cm³ | [2] |
| Boiling Point | 326.5 °C | [2] |
| Flash Point | 151.2 °C | [2] |
| Refractive Index | 1.575 | [2] |
| XLogP3 | 3.3 | [1] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the fluorophenyl ring will appear as two multiplets in the downfield region (approx. 7.0-8.1 ppm) due to coupling with each other and the fluorine atom.[3] The three methylene (-CH₂-) groups of the butyrophenone chain will appear as triplets or multiplets in the aliphatic region (approx. 2.0-3.8 ppm).[3] The methylene group adjacent to the iodine atom will be the most downfield of the three due to the deshielding effect of the halogen.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct carbon signals. The carbonyl carbon (C=O) will be significantly downfield (approx. 197 ppm).[3] The carbons of the fluorophenyl ring will appear in the aromatic region (approx. 115-167 ppm), with their chemical shifts and splitting patterns influenced by the strongly electronegative fluorine atom (large ¹JCF coupling constant).[3] The three aliphatic carbons will be found in the upfield region (approx. 25-45 ppm).
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z 292. Key fragmentation patterns would include the loss of iodine (m/z 165) and characteristic fragments of the fluorobenzoyl cation at m/z 123.[3]
Part 2: Synthesis and Purification
The most direct and industrially scalable approach to synthesizing butyrophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for creating the core structure of 4'-Fluoro-4-iodobutyrophenone.[4]
Synthetic Pathway: Friedel-Crafts Acylation
The synthesis involves the reaction of fluorobenzene with 4-iodobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring. The para-substitution is strongly favored due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.
Caption: Synthetic workflow for 4'-Fluoro-4-iodobutyrophenone.
Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers must conduct their own risk assessment and optimization.
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Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Add 4-iodobutyryl chloride (1.0 equivalent) to the dropping funnel. Add the acyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
Fluorobenzene Addition: Following the complete addition of the acyl chloride, add fluorobenzene (1.1 equivalents) dropwise via the dropping funnel, again ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0-5 °C and slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood due to vigorous HCl evolution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. For chromatography, a gradient of ethyl acetate in hexane is typically effective, with the product fractions identified by TLC analysis.[3]
Part 3: Core Application - Precursor for [¹⁸F]-Radiolabeling
The primary value of 4'-Fluoro-4-iodobutyrophenone lies in its role as a precursor for radiolabeling, particularly for synthesizing PET tracers. The fluorine-18 (¹⁸F) isotope is the most widely used radionuclide for PET due to its favorable decay properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[5]
The Rationale for Radiolabeling
The butyrophenone scaffold is central to many antipsychotic drugs, such as Haloperidol.[6] By replacing the terminal iodine atom of 4'-Fluoro-4-iodobutyrophenone with a nucleophile attached to a targeting moiety (e.g., an amine of a piperidine ring), one can synthesize various biologically active molecules. The true utility here is as a precursor for other precursors. Specifically, it can be used to synthesize a non-radioactive standard and, more importantly, a labeling precursor where the iodine serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.
For example, 4'-Fluoro-4-iodobutyrophenone can be reacted with a piperidine derivative to form a molecule like 1-(4-fluorophenyl)-4-(piperidin-1-yl)butan-1-one. This new molecule, possessing a terminal alkyl iodide, is now a direct precursor for radiofluorination. The process involves a nucleophilic aliphatic substitution (Sₙ2) reaction where cyclotron-produced [¹⁸F]fluoride displaces the iodide ion.
Caption: Conceptual workflow for [¹⁸F]-radiolabeling.
Conceptual Protocol: Radiofluorination
This protocol outlines the key steps in a typical automated synthesis module.
-
[¹⁸F]Fluoride Trapping: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
Elution: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water.
-
Azeotropic Drying: The water is removed by azeotropic distillation under a stream of nitrogen at elevated temperature. This step is critical for activating the poorly nucleophilic fluoride ion.[7]
-
Labeling Reaction: The labeling precursor (e.g., the alkyl iodide derivative, dissolved in an aprotic solvent like DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction vessel is heated (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.[7]
-
Purification: The crude reaction mixture is diluted and purified, typically using semi-preparative High-Performance Liquid Chromatography (HPLC), to separate the desired [¹⁸F]-labeled product from unreacted precursor and radioactive byproducts.
-
Formulation: The collected HPLC fraction containing the purified radiotracer is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for administration.
Part 4: Analytical Methodologies
Rigorous analytical control is necessary to ensure the purity and identity of 4'-Fluoro-4-iodobutyrophenone before its use in subsequent synthetic steps.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of the final product. A reverse-phase method provides excellent separation of the target compound from potential impurities.
-
Objective: To determine the purity of 4'-Fluoro-4-iodobutyrophenone by percentage area.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid often added to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated from the relative peak area of the main component in the resulting chromatogram.
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Part 5: Safety, Handling, and Storage
Proper safety protocols are mandatory when working with any industrial chemical.
-
Handling: 4'-Fluoro-4-iodobutyrophenone should be handled in a well-ventilated area, preferably a chemical fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[10] It should be kept separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]
Conclusion
4'-Fluoro-4-iodobutyrophenone is more than a simple chemical; it is a precisely designed tool for advanced organic synthesis. Its true value is realized in its capacity as a precursor, enabling the construction of complex molecules, most notably the next generation of PET radiotracers. By understanding its fundamental properties, mastering its synthesis, and appreciating its role in radiochemistry, researchers can effectively leverage this compound to advance the fields of neuroscience, oncology, and drug discovery.
References
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PubChem. 4'-Fluoro-4-iodobutyrophenone. National Center for Biotechnology Information. [Link]
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Regulations.gov. Material Safety Data Sheet I. [Link]
- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
Radiology Key. PET Radiopharmaceuticals: Fluorinated Compounds. [Link]
-
American Chemical Society. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Link]
-
Asian Publication Corporation. HPLC Determination of Four Derivatives of Benzene. [Link]
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